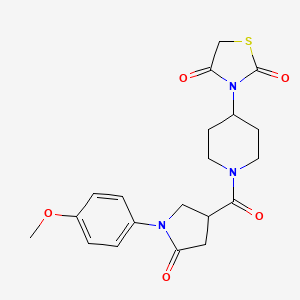

3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(1-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 358.41 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors such as 4-methoxyphenyl derivatives and thiazolidine diones. The reaction conditions often include the use of solvents, catalysts, and temperature control to optimize yield and purity.

Antioxidant Properties

Research indicates that compounds similar to thiazolidine derivatives exhibit significant antioxidant activity. For instance, studies have shown that thiazolidinone derivatives can activate the Nrf2 pathway, leading to increased expression of antioxidant genes . This mechanism suggests potential neuroprotective effects against oxidative stress-related diseases.

Anticancer Activity

The biological activity of this compound also extends to anticancer properties. Thiazolidinone derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . For example, pyrrolidine derivatives have shown cytotoxic effects on lung cancer cell lines, indicating their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

Inhibition of inflammatory pathways has been another area of interest. Thiazolidinones have demonstrated the ability to modulate inflammatory responses by inhibiting the NF-kB signaling pathway, which is crucial in mediating inflammation . This suggests that this compound may offer therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of thiazolidinone derivatives:

- Study on Antihistaminic Activity : A study synthesized various thiazolidinone derivatives and evaluated their antihistaminic properties using isolated guinea pig trachea. Certain compounds showed significant inhibition compared to standard antihistamines .

- Neuroprotective Effects : Research involving pyrrolidine dithiocarbamate (PDTC), a related compound, demonstrated its capability to activate Nrf2 and exert neuroprotective effects in models of Alzheimer's disease by reducing oxidative stress .

- Cytotoxicity in Cancer Cells : A study focused on the cytotoxic effects of thiazolidinones on small-cell lung cancer lines revealed that these compounds could induce apoptosis while sparing normal cells, indicating a selective action against cancer cells .

The proposed mechanism of action for this compound involves:

- Binding to Specific Targets : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways.

- Modulation of Gene Expression : By influencing transcription factors like Nrf2 and NF-kB, it can alter the expression of genes related to oxidative stress and inflammation.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

This compound is a complex heterocyclic structure that combines elements from pyrrolidine, piperidine, and thiazolidine frameworks. The synthesis typically involves multi-step reactions that integrate various functional groups, allowing for the exploration of diverse biological activities.

Table 1: Synthetic Pathways and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Succinic anhydride + imines | 67% |

| 2 | C(sp³)–H activation with aryl iodide | Variable |

| 3 | Thiazolidine formation from intermediates | High |

Enzyme Inhibition

Recent studies have highlighted the ability of derivatives of this compound to inhibit the BACE-1 enzyme , which is crucial in the development of Alzheimer's disease. The inhibition occurs at sub-micromolar concentrations, indicating potent activity against this target enzyme .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli , demonstrating significant antibacterial activity .

Antidiabetic Effects

The thiazolidine component suggests potential antidiabetic properties, as thiazolidinediones are known for their role in improving insulin sensitivity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate favorable interactions with key residues in target enzymes, supporting its potential as a lead compound for drug development .

Case Study 1: BACE-1 Inhibition

A research team synthesized several analogs of the compound and evaluated their inhibitory effects on BACE-1 using enzymatic assays. The most effective analog demonstrated a Ki value in the low nanomolar range, underscoring its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a viable alternative for treating resistant infections .

Analyse Des Réactions Chimiques

Step 1: Formation of the 5-Oxopyrrolidine Intermediate

-

Reaction : Condensation of 4-methoxyphenylacetaldehyde with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions forms a pyrrolidine-5-one intermediate.

-

Conditions :

-

Catalyst: Piperidine or acetic acid

-

Solvent: Ethanol or tetrahydrofuran (THF)

-

Temperature: 60–80°C

-

Step 2: Acylation of Piperidine

-

Reaction : The 5-oxopyrrolidine-3-carboxylic acid is activated to its acyl chloride (using thionyl chloride) and coupled with piperidin-4-amine via nucleophilic acyl substitution.

-

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0–25°C

-

Step 3: Thiazolidine-2,4-dione Ring Formation

-

Reaction : A Knoevenagel condensation between 2,4-thiazolidinedione and an aldehyde derivative (e.g., 4-methoxybenzaldehyde) forms the exocyclic double bond .

-

Conditions :

-

Catalyst: Piperidine

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–100°C

-

Yield: 60–85% (depending on substituents)

-

Step 4: Final Coupling

-

Reaction : The thiazolidine-2,4-dione moiety is linked to the piperidine ring via a nucleophilic substitution or amide bond formation.

Reaction Conditions and Optimization

Critical parameters for high yields and purity include:

Stability and Reactivity

-

Hydrolytic Stability : The thiazolidine-2,4-dione ring is susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening.

-

Thermal Stability : Degrades above 150°C, with decomposition products including CO₂ and NH₃.

-

Oxidative Reactivity : The exocyclic double bond undergoes epoxidation with peracids (e.g., mCPBA) .

Comparative Analysis with Analogous Compounds

The compound’s reactivity aligns with structurally similar thiazolidinediones and piperidine derivatives:

Mechanistic Insights

Propriétés

IUPAC Name |

3-[1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-28-16-4-2-14(3-5-16)22-11-13(10-17(22)24)19(26)21-8-6-15(7-9-21)23-18(25)12-29-20(23)27/h2-5,13,15H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGDQPDFGNVPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.